(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Catalog No.
S671610
CAS No.
20445-31-2
M.F
C10H9F3O3
M. Wt
234.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic a...

CAS Number

20445-31-2

Product Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

IUPAC Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m1/s1

InChI Key

JJYKJUXBWFATTE-SECBINFHSA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Isomeric SMILES

CO[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F

(2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Trifluoromethylphenylglycine, is an organic compound characterized by its trifluoromethyl and methoxy groups attached to a phenyl ring. Its molecular formula is C10H9F3O3, with a molar mass of approximately 250.17 g/mol. The compound exhibits a melting point in the range of 86-88 °C and is soluble in organic solvents such as methanol, ethanol, and acetonitrile, though it is insoluble in water .

This compound possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-forms. The (R)-enantiomer is notably recognized as eslicarbazepine acetate, a drug utilized in epilepsy treatment, while the (S)-enantiomer has not been commercialized and displays different biological properties.

Typical of carboxylic acids and derivatives. Notably:

  • Esterification: It can react with alcohols to form esters.
  • Amide Formation: The acid can react with amines in the presence of coupling agents or be converted to an acid chloride for this purpose.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation reactions.

The biological activity of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid primarily stems from its (R)-enantiomer. This enantiomer has been shown to have anticonvulsant properties and is used clinically for treating epilepsy. Its mechanism of action involves modulation of sodium channels and enhancement of GABAergic transmission .

The (S)-enantiomer's biological effects are less understood but are believed to differ significantly from those of the (R)-form.

The synthesis of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid typically involves a multi-step process:

  • Formation of Intermediate: The reaction begins with 2-hydroxy-2-phenylacetic acid reacting with trifluoromethanesulfonic anhydride to yield 2,2,2-trifluoroethyl 2-phenylacetate.
  • Final Product Formation: The intermediate is then treated with potassium methoxide to produce (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid .

Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mosher's Acid (MTPA)Contains trifluoromethyl and methoxy groupsChiral derivatization in NMR spectroscopy3,3,3-Trifluoro-α-methoxyhydratropic AcidSimilar trifluoromethyl structurePotential use in drug development4-(Trifluoromethyl)benzoic AcidTrifluoromethyl group on a benzoic ringUsed as a building block in organic synthesisα-Methoxyα-(trifluoromethyl)phenylacetic AcidContains both methoxy and trifluoromethyl groupsAnticonvulsant research

The uniqueness of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid lies in its specific combination of functional groups which enhances its pharmacological properties while maintaining structural stability compared to similar compounds.

Studies on the interactions involving (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid focus on its binding affinities and effects on various biological targets. Notably:

  • Sodium Channels: Research indicates modulation of voltage-gated sodium channels by the (R)-enantiomer contributes to its anticonvulsant effects.

Further studies are essential to fully elucidate its interaction profiles with other neurotransmitter systems and potential side effects.

XLogP3

2.3

UNII

27O5L9T1WM

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20445-31-2

Dates

Modify: 2023-08-15

Explore Compound Types